molecular formula C8H7NO2S2 B14427746 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide CAS No. 84705-07-7

2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide

Cat. No.: B14427746
CAS No.: 84705-07-7
M. Wt: 213.3 g/mol
InChI Key: RRLRWJKWMRETNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound with the molecular formula C8H7NO3S. It is part of the benzisothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group at the 2-position and a thione group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzenethiol with methyl isocyanate, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxide functionality can be reduced to the corresponding sulfide.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of agrochemicals and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide involves its interaction with biological macromolecules. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) upon oxidation, which can damage cellular components and contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one
  • 1,2-Benzisothiazol-3(2H)-one
  • N-Methylsaccharin

Uniqueness

2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is unique due to the presence of both a thione group and a dioxide functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to generate ROS and form covalent bonds with biological targets makes it a potent antimicrobial agent.

Properties

CAS No.

84705-07-7

Molecular Formula

C8H7NO2S2

Molecular Weight

213.3 g/mol

IUPAC Name

2-methyl-1,1-dioxo-1,2-benzothiazole-3-thione

InChI

InChI=1S/C8H7NO2S2/c1-9-8(12)6-4-2-3-5-7(6)13(9,10)11/h2-5H,1H3

InChI Key

RRLRWJKWMRETNS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.